Chromozym Try

Description

BenchChem offers high-quality Chromozym Try suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromozym Try including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

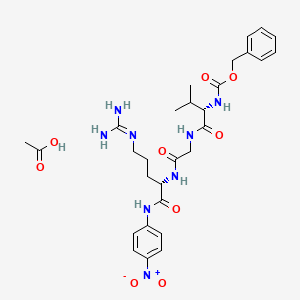

acetic acid;benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4)/t21-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVPFYDKQBSPHP-IUQUCOCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86170-43-6 |

Source

|

| Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-valylglycyl-N-(4-nitrophenyl)-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86170-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(benzyloxy)carbonyl]-L-valylglycyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chromozym Try: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromozym Try is a synthetic chromogenic substrate widely utilized in biochemical and clinical research to assay the activity of trypsin and trypsin-like proteases. Its chemical name is Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide acetate. This compound provides a sensitive and specific method for quantifying enzymatic activity, which is crucial in various fields, including enzymology, drug discovery, and diagnostics. The principle of the assay is based on the enzymatic cleavage of the substrate, leading to the release of a colored product that can be easily measured spectrophotometrically.

Mechanism of Action

Chromozym Try serves as a substrate for serine proteases that exhibit specificity for cleaving peptide bonds at the carboxylic side of arginine residues. The fundamental mechanism involves the hydrolytic cleavage of the amide bond between the arginine residue of the peptide and the p-nitroaniline (pNA) moiety by a trypsin-like enzyme.[1]

The enzymatic reaction can be summarized as follows:

Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide + H₂O --(Trypsin-like Protease)--> Carbobenzoxy-L-valyl-glycyl-L-arginine + p-nitroaniline

The released product, p-nitroaniline, is a chromophore with a distinct yellow color. The rate of pNA formation is directly proportional to the enzymatic activity and can be continuously monitored by measuring the increase in absorbance at 405 nm.[1][2] This allows for the precise determination of enzyme kinetics and the quantification of protease activity in a given sample.

Figure 1: Enzymatic cleavage of Chromozym Try by a trypsin-like protease.

Quantitative Data

The following tables summarize the key quantitative parameters associated with Chromozym Try.

Table 1: Physicochemical and Spectrophotometric Properties

| Parameter | Value | Reference |

| Chemical Formula | C₂₇H₃₆N₈O₇ x C₂H₄O₂ | [3] |

| Molecular Weight | 644.7 g/mol | [3] |

| Absorbance Maximum (λmax) of pNA | 405 nm | [1][2] |

| Appearance | White to yellowish powder | [3] |

| Storage Stability (powder) | Stable for 24 months at +15 to +25°C | [3] |

Table 2: Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Conditions | Reference |

| Bovine Trypsin | p-Nitrobenzyl p-toluenesulfonyl-L-arginine | 12 µM | 138 µmol/min/mg protein | 0.1 M Tris-HCl, pH 8.4, 30°C | [4] |

| α1-Antitrypsin Inhibition Study | Chromozym Try | 2 x 10⁻⁵ mol/L | Not specified | Not specified | [1] |

Table 3: Inhibitor Constants

| Inhibitor | Enzyme | Ki | Conditions | Reference |

| Aprotinin | Bovine Trypsin | 0.06 pM | Not specified | N/A |

Experimental Protocols

Determination of Trypsin Activity using Chromozym Try

This protocol outlines a standard procedure for measuring trypsin activity in a 96-well plate format.

a. Materials:

-

Bovine Trypsin (e.g., TPCK-treated)

-

Chromozym Try

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

-

Stop Solution (optional): 50% Acetic Acid

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

b. Reagent Preparation:

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store at -20°C.

-

Chromozym Try Stock Solution: Prepare a 10 mM stock solution of Chromozym Try in DMSO. Store at -20°C, protected from light.

-

Working Trypsin Solutions: Dilute the trypsin stock solution with Assay Buffer to obtain a range of concentrations for generating a standard curve (e.g., 0.1 to 10 µg/mL).

-

Working Chromozym Try Solution: Dilute the Chromozym Try stock solution with Assay Buffer to the desired final concentration (e.g., 0.5 mM). Prepare this solution fresh before use.

c. Assay Procedure:

-

Add 50 µL of Assay Buffer to all wells of the microplate.

-

Add 25 µL of the working trypsin solutions (or sample) to the respective wells. For the blank, add 25 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the working Chromozym Try solution to all wells.

-

Immediately start monitoring the change in absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader at 37°C.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of Stop Solution. Read the final absorbance at 405 nm.

d. Data Analysis:

-

Subtract the rate of the blank from all other readings.

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.

-

Plot a standard curve of trypsin concentration versus the rate of reaction.

-

Determine the trypsin concentration in unknown samples by interpolating from the standard curve.

Protocol for Investigating Trypsin Inhibition

This protocol can be adapted to determine the inhibitory potential of a compound against trypsin.

a. Materials:

-

Same as the trypsin activity assay, plus the inhibitor of interest.

b. Procedure:

-

Add 25 µL of Assay Buffer to all wells.

-

Add 25 µL of the inhibitor solution at various concentrations to the test wells. For the control (uninhibited) wells, add 25 µL of the solvent used for the inhibitor.

-

Add 25 µL of a fixed concentration of trypsin solution to all wells (except the blank).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 25 µL of the working Chromozym Try solution.

-

Proceed with the measurement and data analysis as described in the trypsin activity assay protocol.

c. Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (Chromozym Try) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Experimental Workflow Visualization

Figure 2: General experimental workflow for a trypsin assay using Chromozym Try.

References

- 1. Chromozym Try | 86170-43-6 | Benchchem [benchchem.com]

- 2. Buy Chromozym Try | 86170-43-6 [smolecule.com]

- 3. custombiotech.roche.com [custombiotech.roche.com]

- 4. Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromozym TRY Substrate Principle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and technical data associated with Chromozym TRY, a chromogenic substrate widely used in enzymatic assays.

Core Principle and Mechanism of Action

Chromozym TRY, chemically known as Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-nitranilide acetate, is a synthetic peptide substrate designed for the specific and sensitive measurement of trypsin and trypsin-like proteases.[1][2] The fundamental principle of its use lies in a straightforward enzymatic reaction.

The substrate is specifically engineered to be recognized and cleaved by proteases that hydrolyze peptides at the carboxylic side of arginine residues.[1][2] Upon enzymatic cleavage by a trypsin-like protease, the bond between the arginine residue and the 4-nitroaniline (p-nitroaniline, pNA) group is hydrolyzed.[1][3] This reaction releases the chromogenic molecule pNA, which is yellow in color and exhibits a distinct absorbance maximum at 405 nm.[1][3]

The rate of pNA release, measured as the increase in absorbance at 405 nm over time (ΔA/min), is directly proportional to the enzymatic activity of the trypsin-like protease in the sample.[1][3] This linear relationship allows for the precise quantification of protease activity.[1]

Quantitative Data and Technical Specifications

The following tables summarize the key quantitative and technical parameters of Chromozym TRY.

Table 1: Physicochemical and Kinetic Properties

| Parameter | Value | Reference |

| Full Chemical Name | Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-nitranilide acetate | [1][2] |

| Molecular Formula | C₂₇H₃₆N₈O₇ x C₂H₄O₂ | [2] |

| Molecular Weight | 644.7 D | [2] |

| Absorbance Maximum (pNA) | 405 nm | [1][3] |

| Michaelis Constant (Kₘ) | ≈ 2 x 10⁻⁵ mol/L (for α-antitrypsin inhibition studies) | [1] |

Table 2: Technical Specifications

| Parameter | Specification | Reference |

| Appearance | White to yellowish powder | [2] |

| Purity (enzymatically) | ≥ 80% | [2] |

| Free 4-Nitroaniline | ≤ 0.5% | [2][4] |

| Water Content (K. Fischer) | ≤ 5% | [2] |

| Storage Stability (Powder) | 24 months at +15 to +25°C | [2] |

| Storage Stability (Solution) | > 3 months (reconstituted) | [4] |

Experimental Protocol: Trypsin Activity Assay

This section details a generalized methodology for determining trypsin activity using Chromozym TRY. Note: Optimal conditions (e.g., substrate concentration, pH, temperature) may vary depending on the specific enzyme and experimental goals.

A. Reagent Preparation

-

Assay Buffer:

-

Chromozym TRY Stock Solution:

-

Enzyme and Sample Preparation:

-

Prepare a stock solution of purified trypsin (positive control) in a suitable buffer (e.g., 1 mM HCl).

-

Dilute experimental samples (e.g., biological fluids, cell lysates) to an appropriate concentration with the assay buffer to ensure the reaction rate is within the linear range of the assay.[1][6] For serum samples, dilutions of ≥600-fold may be necessary to minimize interference from endogenous inhibitors.[1]

-

B. Assay Procedure

-

Setup:

-

Pipette the required volume of assay buffer into a 96-well microplate or cuvettes.

-

Add the diluted sample or trypsin standard to each well/cuvette.

-

Include a negative control (assay buffer without enzyme) to measure the non-enzymatic hydrolysis of the substrate.

-

-

Pre-incubation:

-

Pre-incubate the plate/cuvettes at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the Chromozym TRY working solution to each well/cuvette. Mix gently. The final substrate concentration should ideally be optimized around the Kₘ value.

-

-

Measurement:

-

Immediately place the microplate or cuvette in a spectrophotometer pre-heated to the assay temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-15 minutes.[7]

-

C. Data Analysis

-

Calculate Initial Velocity (V₀):

-

Plot absorbance (405 nm) versus time (minutes) for each sample.

-

Determine the initial linear rate of the reaction (ΔA/min) from the slope of the curve.

-

-

Calculate Enzyme Activity:

-

Enzyme activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Sample Volume)

-

Where:

-

ΔA/min is the rate of absorbance change.

-

Total Volume is the final reaction volume in the cuvette/well (mL).

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,400 L·mol⁻¹·cm⁻¹).[5]

-

Path Length is the light path through the sample (cm).

-

Sample Volume is the volume of the enzyme sample added (mL).

-

-

-

Applications in Research and Development

Chromozym TRY is a versatile tool with broad applications in several scientific fields:

-

Biochemistry: Used extensively to study the kinetics and specificity of trypsin-like proteases and other serine proteases.[1][3]

-

Drug Discovery: Essential for screening and characterizing potential protease inhibitors in the development of new therapeutic agents for conditions like inflammatory diseases.[3]

-

Clinical Diagnostics: Employed in assays to measure protease activity in biological samples, which can be indicative of certain pathological conditions, such as pancreatitis.[3]

-

Quality Control: Utilized in the pharmaceutical industry for the quality control of enzyme preparations and therapeutic agents.[1]

References

- 1. Chromozym Try | 86170-43-6 | Benchchem [benchchem.com]

- 2. custombiotech.roche.com [custombiotech.roche.com]

- 3. Buy Chromozym Try | 86170-43-6 [smolecule.com]

- 4. cryopep.com [cryopep.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. benchchem.com [benchchem.com]

Understanding Chromogenic Protease Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases, enzymes that catalyze the breakdown of proteins, play a pivotal role in a vast array of biological processes, from digestion and blood coagulation to apoptosis and immune responses. The dysregulation of protease activity is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the accurate measurement of protease activity is paramount for basic research, clinical diagnostics, and the development of novel therapeutics. Chromogenic protease assays are a cornerstone of enzymology, offering a straightforward, sensitive, and quantitative method for determining protease activity. This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis associated with chromogenic protease assays, tailored for professionals in the life sciences.

Core Principles of Chromogenic Protease Assays

Chromogenic protease assays are a type of colorimetric assay that utilizes a synthetic substrate to measure the activity of a specific protease.[1] The fundamental principle lies in the enzymatic cleavage of a chromogenic substrate, which consists of a short peptide sequence recognized by the target protease, linked to a chromophore (a chemical group that produces color).[2] The most commonly used chromophore is p-nitroaniline (pNA).[3]

In its substrate-bound form, pNA is colorless. However, upon proteolytic cleavage of the amide bond between the peptide and the pNA molecule, free pNA is released into the solution.[3] Liberated pNA has a distinct yellow color and exhibits a maximum absorbance at a wavelength of approximately 405 nm.[3] The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease in the sample. This change in absorbance can be continuously monitored using a spectrophotometer, allowing for real-time kinetic analysis of the protease activity.[4]

The specificity of the assay is determined by the peptide sequence of the substrate, which is designed to mimic the natural cleavage site of the target protease.[2] A wide variety of chromogenic substrates are commercially available, each with a peptide sequence tailored to a specific protease or a class of proteases.[5]

Quantitative Data Presentation

The efficiency of a protease in cleaving a specific substrate is characterized by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency and specificity for a given substrate.

Below are tables summarizing the kinetic parameters for several common proteases with various chromogenic substrates.

Table 1: Kinetic Parameters of Thrombin with Chromogenic Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| S-2238 (H-D-Phe-Pip-Arg-pNA) | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Chromozym-TH (Tos-Gly-Pro-Arg-pNA) | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Spectrozyme-TH (H-D-HHT-Ala-Arg-pNA) | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

Data sourced from multiple studies and may vary based on experimental conditions.[2]

Table 2: Kinetic Parameters of Factor Xa with Chromogenic Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | 90 | - | 1.5 (nkat/µg) |

| S-2765 (Z-D-Arg-Gly-Arg-pNA) | - | - | 4.4 (µkat/µg) |

kcat values were not consistently reported in the same units. Activity is reported in nanokatal (nkat) or microkatal (µkat) per microgram of enzyme.[6]

Table 3: Kinetic Parameters of Trypsin with a Chromogenic Substrate

| Substrate | Km (mM) |

| N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide | 0.394 - 34.6 (pH dependent) |

Km for Trypsin is highly dependent on pH.[7]

Key Experimental Protocols

The following are detailed methodologies for performing chromogenic protease assays for two common serine proteases: Trypsin and Thrombin.

Protocol 1: Trypsin Activity Assay

This protocol is a general guideline for measuring trypsin activity using a pNA-based chromogenic substrate.

Materials:

-

Trypsin enzyme solution (concentration to be determined)

-

Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

-

Stop Solution: 30% (v/v) Acetic Acid

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and allow it to reach the desired assay temperature (e.g., 25°C or 37°C).

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water) as recommended by the manufacturer. Further dilute the substrate to the desired working concentration in the Assay Buffer.

-

Prepare serial dilutions of the trypsin enzyme in the Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add 50 µL of the appropriate trypsin dilution.

-

Include a blank control for each sample containing 50 µL of Assay Buffer without the enzyme.

-

Pre-incubate the plate at the assay temperature for 5 minutes.

-

-

Initiation of Reaction:

-

To each well, add 50 µL of the pre-warmed chromogenic substrate solution to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately start monitoring the change in absorbance at 405 nm in a microplate reader.

-

For a kinetic assay, record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

For an endpoint assay, incubate the plate for a fixed period (e.g., 10-30 minutes) and then stop the reaction by adding 50 µL of Stop Solution to each well. Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

For the kinetic assay, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.

-

For the endpoint assay, subtract the absorbance of the blank from the absorbance of the samples.

-

The protease activity is proportional to the rate of change in absorbance. To calculate the specific activity, a standard curve of known pNA concentrations should be prepared to convert the absorbance values to the amount of pNA produced per unit of time.

-

Protocol 2: Thrombin Activity Assay

This protocol outlines the measurement of thrombin activity, a key enzyme in the blood coagulation cascade.

Materials:

-

Thrombin enzyme solution

-

Chromogenic substrate for thrombin (e.g., H-D-Phe-Pip-Arg-pNA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 0.1% PEG 8000

-

Stop Solution: 50% (v/v) Acetic Acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and equilibrate to the assay temperature (e.g., 37°C).

-

Prepare a stock solution of the thrombin substrate in a suitable solvent and dilute to the final working concentration in the Assay Buffer.

-

Prepare serial dilutions of the thrombin enzyme in the Assay Buffer.

-

-

Assay Setup:

-

Add 20 µL of the thrombin dilution to each well of a 96-well microplate.

-

Include a blank control with 20 µL of Assay Buffer.

-

-

Initiation of Reaction:

-

Add 80 µL of the pre-warmed substrate solution to each well.

-

-

Measurement:

-

Monitor the absorbance at 405 nm over time in a microplate reader at 37°C. For kinetic analysis, record readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

-

The thrombin activity can be calculated using the molar extinction coefficient of pNA (ε₄₀₅ = 10,600 M⁻¹cm⁻¹) and the path length of the sample in the microplate well.

-

Mandatory Visualizations

Signaling Pathway: The Blood Coagulation Cascade

The blood coagulation cascade is a prime example of a biological process heavily reliant on a series of proteolytic activations. Chromogenic assays are instrumental in studying the activity of key proteases within this cascade, such as thrombin and Factor Xa.

Caption: The Blood Coagulation Cascade.

Experimental Workflow: Chromogenic Protease Assay

The general workflow for a chromogenic protease assay is a sequential process that can be effectively visualized.

Caption: General workflow of a chromogenic protease assay.

Conclusion

Chromogenic protease assays are a robust and versatile tool in the arsenal of researchers, scientists, and drug development professionals. Their simplicity, sensitivity, and amenability to high-throughput screening make them indispensable for elucidating the roles of proteases in health and disease, as well as for the discovery and characterization of novel protease inhibitors. By understanding the core principles, adhering to well-defined experimental protocols, and correctly interpreting the kinetic data, researchers can effectively leverage these assays to advance our understanding of complex biological systems and accelerate the development of new therapeutic interventions.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rdrr.io [rdrr.io]

- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FACTOR Xa - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. researchgate.net [researchgate.net]

The Chromogenic Keystone: A Technical Guide to p-Nitroaniline Absorbance in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and pharmacological research, the spectrophotometric measurement of p-nitroaniline (pNA) serves as a robust and widely adopted method for quantifying enzyme activity. This technique is particularly pivotal in the study of proteases and other hydrolases, offering a continuous and colorimetric assay format amenable to high-throughput screening. This in-depth guide provides a technical overview of the p-nitroaniline absorbance spectrum, detailed experimental protocols, and the principles underpinning its application in enzyme assays.

The fundamental principle of this assay lies in the enzymatic cleavage of a synthetic substrate that has been chemically linked to a p-nitroaniline moiety. The intact substrate is typically colorless or exhibits minimal absorbance in the visible range. Upon enzymatic hydrolysis, the chromogenic p-nitroaniline is released, imparting a distinct yellow color to the solution. The rate of pNA formation, which is directly proportional to the enzyme's activity, can be monitored by measuring the increase in absorbance over time.[1]

Core Principles: The Spectrophotometric Properties of p-Nitroaniline

p-Nitroaniline is a chromogenic compound with a distinct absorbance spectrum in the visible range. The released p-nitroaniline absorbs light maximally between 380 nm and 410 nm.[1] While the absolute peak absorbance (λmax) is around 381 nm, measurements are commonly performed at 405 nm or 410 nm. This is a practical consideration to minimize any potential absorbance overlap from the unhydrolyzed substrate, which tends to absorb at lower wavelengths.[2][3]

The concentration of the liberated p-nitroaniline can be quantified using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance

-

ε (epsilon) is the molar extinction coefficient of p-nitroaniline (a constant specific to the substance at a given wavelength and conditions)

-

c is the concentration of p-nitroaniline

-

l is the path length of the light through the sample (typically 1 cm for a standard cuvette)

The accuracy of this calculation is highly dependent on the molar extinction coefficient, which can be influenced by the composition of the assay buffer, including its pH and ionic strength.[4]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data related to p-nitroaniline in enzyme assays are summarized in the tables below.

Table 1: Spectrophotometric Properties of p-Nitroaniline

| Parameter | Value | Conditions/Notes |

| Maximum Absorbance (λmax) | ~381 nm | The exact maximum can be shifted by solvent conditions.[4] |

| Common Assay Wavelengths | 405 nm, 410 nm | Used to minimize substrate interference.[1][2] |

| Appearance | Yellow crystalline solid | --- |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[5] | Stock solutions are often prepared in solvents like DMSO.[3] |

Table 2: Molar Extinction Coefficients (ε) of p-Nitroaniline

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Common Usage |

| 380 | 13,500 | Closer to λmax, but higher potential for substrate overlap.[3] |

| 405 | 9,960 | Frequently used in microplate reader-based assays.[1] |

| 405 | 9,600 | A commonly cited value for calculating enzyme activity.[6] |

| 410 | 8,800 | A widely used wavelength due to minimal absorbance overlap between substrate and product.[1][2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving p-nitroaniline-based enzyme assays.

Preparation of a p-Nitroaniline Standard Curve

To accurately determine the concentration of pNA released in an enzymatic reaction, it is essential to first generate a standard curve.

Methodology:

-

Prepare a p-Nitroaniline Stock Solution: Accurately weigh a known amount of p-nitroaniline and dissolve it in a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

Prepare a Series of Dilutions: Dilute the stock solution in the same assay buffer that will be used for the enzyme reaction to create a series of standards with final concentrations ranging from 0 to 200 µM.[1]

-

Measure Absorbance: Transfer a fixed volume (e.g., 200 µL) of each standard dilution into the wells of a 96-well plate.[1] Measure the absorbance at 405 nm (or another chosen wavelength) using a microplate reader.

-

Plot the Standard Curve: Plot the measured absorbance values against the corresponding p-nitroaniline concentrations.

-

Determine the Linear Regression Equation: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.[1] This equation will be used to calculate the concentration of pNA produced in the enzyme assay.

General Enzyme Assay Protocol (Microplate Format)

This protocol provides a general framework for a protease or caspase assay using a pNA-conjugated substrate.

Reagents and Materials:

-

Enzyme solution (e.g., purified enzyme or cell lysate)

-

pNA-conjugated substrate (e.g., Ac-DEVD-pNA for Caspase-3)

-

Assay Buffer (specific to the enzyme of interest)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the assay buffer and the substrate stock solution (typically dissolved in DMSO).

-

Set up the Reaction Plate:

-

Sample Wells: Add the sample containing the enzyme (e.g., 50 µL of cell lysate) to the wells.[1]

-

Blank/Control Wells: Add the same volume of buffer or a sample without the enzyme to control for background absorbance.

-

-

Add Assay Buffer: Add an appropriate volume of assay buffer (e.g., 50 µL of 2X Assay Buffer) to each well.[1]

-

Initiate the Reaction: Add the substrate stock solution to each well to achieve the desired final concentration (e.g., a final concentration of 200 µM).[1]

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-2 hours).[1] It is crucial to protect the plate from light during incubation.[1]

-

Measure Absorbance: Measure the absorbance at 405 nm using a microplate reader. The measurement can be taken as an endpoint reading after incubation or kinetically over time.

Data Analysis

-

Subtract Blank Absorbance: Subtract the absorbance value of the blank well from the absorbance values of the sample wells.[1]

-

Calculate pNA Concentration: Use the linear regression equation from the p-nitroaniline standard curve to determine the concentration of pNA produced in each sample.[1]

-

Determine the Rate of Reaction: If performing a kinetic assay, determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.[1]

-

Calculate Enzyme Activity: Calculate the enzyme activity, which is typically expressed in units such as µmol of product formed per minute per mg of enzyme.[1]

Visualizing the Workflow and Signaling

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Concluding Remarks

The use of p-nitroaniline-based substrates provides a straightforward and sensitive method for the continuous colorimetric assay of a wide range of enzymes.[1] Its application is particularly valuable in drug discovery for high-throughput screening of enzyme inhibitors and for detailed kinetic studies. By understanding the spectrophotometric properties of pNA and adhering to carefully designed experimental protocols, researchers can obtain reliable and reproducible data on enzyme activity. The methodologies and data presented in this guide serve as a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemiis.com [chemiis.com]

- 6. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]

The Evolving Toolkit: A Deep Dive into Synthetic Substrates for Serine Proteases

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of synthetic substrates for serine proteases, a critical class of enzymes involved in a vast array of physiological and pathological processes. From their fundamental design principles to their application in cutting-edge research and drug discovery, this guide serves as a core technical resource for professionals in the field. We will delve into the major classes of synthetic substrates, provide detailed experimental protocols, and present key kinetic data in a readily comparable format. Furthermore, this guide utilizes Graphviz visualizations to illuminate complex biological pathways and experimental workflows.

Introduction to Serine Proteases and the Need for Synthetic Substrates

Serine proteases are a large and diverse family of enzymes that play a central role in numerous biological processes, including digestion, blood coagulation, fibrinolysis, and the immune response.[1] They are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate, at their active site.[1] The serine residue acts as a nucleophile to hydrolyze peptide bonds in their protein substrates.[1]

Given their ubiquitous involvement in health and disease, serine proteases are significant targets for therapeutic intervention. The development of specific inhibitors for these enzymes is a major focus of drug discovery efforts.[2][3] To facilitate the study of serine protease activity and the screening of potential inhibitors, researchers rely on synthetic substrates that mimic the natural substrates of these enzymes. These synthetic molecules are designed to be cleaved by a specific protease, producing a detectable signal that allows for the quantification of enzyme activity.

Types of Synthetic Substrates

Synthetic substrates for serine proteases can be broadly categorized into two main classes: chromogenic and fluorogenic substrates.

Chromogenic Substrates

Chromogenic substrates are peptides that are conjugated to a chromophore, a molecule that absorbs light in the visible spectrum upon its release. The most commonly used chromophore for serine protease substrates is p-nitroaniline (pNA) .[4][5] When the peptide-pNA amide bond is cleaved by the protease, the free pNA is released, resulting in a yellow color that can be quantified spectrophotometrically at approximately 405 nm.[6]

The design of chromogenic substrates involves selecting a peptide sequence that is specifically recognized and cleaved by the target serine protease. For example, substrates with arginine or lysine at the P1 position are typically used for trypsin-like proteases, while those with bulky hydrophobic residues like phenylalanine are used for chymotrypsin-like proteases.

Fluorogenic Substrates

Fluorogenic substrates offer higher sensitivity compared to their chromogenic counterparts.[7] These substrates consist of a peptide sequence linked to a fluorophore. Upon enzymatic cleavage, the fluorophore is released, leading to an increase in fluorescence that can be measured with a fluorometer.

Commonly used fluorophores include 7-amino-4-methylcoumarin (AMC) [8][9][10] and rhodamine-based compounds. AMC-based substrates are widely used due to the significant increase in fluorescence upon cleavage of the amide bond linking the peptide to the AMC moiety.[9]

A more sophisticated type of fluorogenic substrate is based on Förster Resonance Energy Transfer (FRET) .[11] FRET substrates consist of a peptide with a donor fluorophore and an acceptor (quencher) molecule attached at opposite ends. In the intact substrate, the proximity of the quencher dampens the fluorescence of the donor. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in the donor's fluorescence emission.[11] This technology is particularly useful for high-throughput screening (HTS) of protease inhibitors.[11][12]

Quantitative Data on Synthetic Substrates

The efficiency of a synthetic substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. A lower Km value generally indicates a higher affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the ratio kcat/Km.

Below are tables summarizing the kinetic parameters for various synthetic substrates with their target serine proteases.

Table 1: Kinetic Parameters of Synthetic Substrates for Trypsin

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 0.517 | 5 | 9671 | [13] |

| Ac-Ala-Gly-Abu-Pro-Lys-pNA | - | - | - | [14] |

| Ac-Ala-Ala-Abu-Pro-Lys-pNA | - | - | - | [14] |

| Ac-Ala-Val-Abu-Pro-Lys-pNA | - | - | - | [14] |

| GD(4)K-AMC | 0.025 | 65 | 2,600,000 | [8] |

| GD(4)K-NA | 0.5-0.6 | 25 | 41,667-50,000 | [8] |

Table 2: Kinetic Parameters of Synthetic Substrates for Chymotrypsin

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| N-Succinyl-Ala-Ala-Pro-Phe-pNA | - | - | - | [15] |

| N-Acetyl-L-tyrosine ethyl ester (ATEE) | 0.7 | 193 | 275,714 | [16] |

| N-Acetyl-L-tryptophan ethyl ester | 0.097 | 27 | 278,351 | [16] |

| N-Acetyl-L-tryptophan p-nitrophenyl ester | 0.002 | 31 | 15,500,000 | [16] |

| N-Acetyl-L-tryptophanamide | 7.3 | 0.026 | 3,562 | [16] |

Table 3: Kinetic Parameters of Synthetic Substrates for Thrombin

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| S-2238 (H-D-Phe-Pip-Arg-pNA) | 7.0 | 180 | 25,714,286 | [3] |

| S-2366 | 150 | 330 | 2,200,000 | [3] |

| S-2846 | 43 | 190 | 4,418,605 | [3] |

| Z-Gly-Gly-Arg-AMC | - | 1.86 | - | [5] |

| H-Gly-Gly-Arg-AMC | - | - | - | [5][17] |

Table 4: Kinetic Parameters of Synthetic Substrates for Human Neutrophil Elastase (HNE)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MeOSuc-Ala-Ala-Pro-Val-pNA | - | - | - | [18] |

| Abz-APEEIMRRQ-EDDnp | - | - | >500-fold greater for HNE than Pr3 | [19][20] |

| Ac-Ala-Ala-Pro-Val-ACC | - | - | 4920 ± 278 | [21] |

| Ac-Ala-Ala-Pro-Abu-ACC | - | - | 4892 | [21] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of common synthetic substrates and for performing enzyme kinetic and inhibitor screening assays.

Synthesis of Peptide p-Nitroanilides (Solid-Phase)

This protocol describes a general method for the solid-phase synthesis of peptide p-nitroanilides.[22][23]

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

5-Amino-2-nitrobenzoic acid (for alternative solid-phase approach)[22]

-

Phosphoryl chloride (for alternative coupling)[22]

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the C-terminal Fmoc-protected amino acid by dissolving it in DMF with DIC and HOBt.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

p-Nitroaniline Coupling: For the final step, couple p-nitroaniline to the N-terminus of the peptide. This may require extended coupling times or the use of stronger coupling agents due to the low nucleophilicity of p-nitroaniline. An alternative solid-phase approach involves using a 5-amino-2-nitrobenzoic acid-functionalized resin.[22]

-

Cleavage and Deprotection: Cleave the peptide-pNA from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude peptide-pNA in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Synthesis of Peptide-7-amino-4-methylcoumarin (AMC) Conjugates (Solid-Phase)

This protocol outlines the solid-phase synthesis of peptide-AMC fluorogenic substrates.[8][24][25]

Materials:

-

Fmoc-protected amino acids

-

Wang resin or a pre-loaded AMC resin[8]

-

7-Amino-4-methylcoumarin (AMC)

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Piperidine solution (20% in DMF)

-

DMF, DCM

-

TFA cleavage cocktail

Procedure:

-

Resin Preparation: If not using a pre-loaded AMC resin, the first Fmoc-amino acid is attached to the Wang resin.

-

Peptide Synthesis: The peptide chain is elongated by sequential Fmoc deprotection and amino acid coupling steps as described in the pNA synthesis protocol.

-

AMC Coupling:

-

Deprotect the N-terminal Fmoc group of the resin-bound peptide.

-

Activate 7-amino-4-methylcoumarin with a suitable coupling reagent.

-

Couple the activated AMC to the N-terminus of the peptide.

-

-

Cleavage and Deprotection: Cleave the peptide-AMC from the resin and remove protecting groups using a TFA cleavage cocktail.

-

Purification and Characterization: Purify the product by RP-HPLC and confirm its identity by mass spectrometry. A novel approach utilizes an AMC resin for a more direct solid-phase synthesis.[8]

Enzyme Kinetics Assay (Spectrophotometric)

This protocol describes a general method for determining the kinetic parameters of a serine protease using a chromogenic substrate.[1][9][26][27][28]

Materials:

-

Purified serine protease

-

Chromogenic substrate (e.g., peptide-pNA) stock solution in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with appropriate pH and ionic strength)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a series of substrate dilutions in the assay buffer to cover a range of concentrations around the expected Km value.

-

Add a fixed amount of the serine protease to each well of the microplate.

-

Initiate the reaction by adding the substrate solutions to the wells containing the enzyme.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the absorbance versus time plot.

-

Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate kcat from the Vmax and the enzyme concentration used in the assay (Vmax = kcat * [E]).

High-Throughput Inhibitor Screening Assay (Fluorometric)

This protocol outlines a high-throughput screening (HTS) assay to identify inhibitors of a serine protease using a fluorogenic substrate.[6][7][11][12]

Materials:

-

Purified serine protease

-

Fluorogenic substrate (e.g., peptide-AMC or FRET substrate)

-

Compound library of potential inhibitors dissolved in DMSO

-

Assay buffer

-

384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Dispense a small volume of each test compound from the library into individual wells of the 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Add the serine protease solution to all wells and pre-incubate for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the rates of the positive and negative controls.

-

Identify "hits" as compounds that exhibit a significant reduction in enzyme activity. These hits can then be further characterized in secondary assays to determine their potency (IC₅₀) and mechanism of inhibition.

Visualizing Serine Protease Pathways and Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex relationships. Below are diagrams representing a key signaling pathway involving serine proteases and a typical experimental workflow.

The Blood Coagulation Cascade

The blood coagulation cascade is a prime example of a biological process tightly regulated by a series of serine proteases.[6][29][30][31] This pathway involves a cascade of zymogen activations, where inactive protease precursors are sequentially cleaved and activated, culminating in the formation of a fibrin clot.

Caption: The blood coagulation cascade, illustrating the intrinsic, extrinsic, and common pathways.

Serine Proteases in Apoptosis

Certain serine proteases, such as Granzyme B and Omi/HtrA2, play crucial roles in the execution of apoptosis, or programmed cell death.[11][22][23][24][32]

References

- 1. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. A novel high throughput screening assay for HCV NS3 serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 10. sketchviz.com [sketchviz.com]

- 11. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. scbt.com [scbt.com]

- 14. Design, chemical synthesis and kinetic studies of trypsin chromogenic substrates based on the proteinase binding loop of Cucurbita maxima trypsin inhibitor (CMTI-III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 17. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. serva.de [serva.de]

- 19. researchgate.net [researchgate.net]

- 20. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Solid-phase synthesis of peptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem.uci.edu [chem.uci.edu]

- 25. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 26. rsc.org [rsc.org]

- 27. cn.aminer.org [cn.aminer.org]

- 28. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 29. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 30. peptide.com [peptide.com]

- 31. Inverse substrates: novel synthetic substrates for trypsin and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. devtoolsdaily.com [devtoolsdaily.com]

Chromozym® TRY: A Technical Guide to Protease Specificity and Assay Methodology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromozym® TRY is a synthetic chromogenic substrate designed for the sensitive and specific measurement of activity of trypsin and trypsin-like proteases.[1][2] Its chemical nomenclature is Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-nitranilide acetate.[3] This substrate is an invaluable tool in various fields, including biochemistry, clinical diagnostics, and pharmaceutical research, for studying protease kinetics, screening for inhibitors, and monitoring protease activity in biological samples.[1][2]

The fundamental principle behind Chromozym® TRY lies in its specific cleavage by proteases at the carboxylic side of an arginine residue.[1][3] This enzymatic hydrolysis releases the chromogenic molecule p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1][2] The rate of pNA release is directly proportional to the activity of the protease, allowing for quantitative analysis.[2]

Specificity of Chromozym® TRY

Chromozym® TRY exhibits a high degree of specificity for trypsin and trypsin-like serine proteases. These enzymes share a common mechanism of recognizing and cleaving peptide bonds C-terminal to arginine residues.

Proteases Reactive with Chromozym® TRY:

-

Trypsin: As the primary target, trypsin efficiently hydrolyzes Chromozym® TRY. It serves as the benchmark for the substrate's activity.[2]

-

Trypsin-like Proteases: This broad category includes enzymes that share a similar substrate specificity with trypsin.

-

Endoproteinase Arg-C: This enzyme specifically cleaves at the C-terminus of arginine residues and, therefore, shows reactivity with Chromozym® TRY.[1][3]

-

Other Serine Proteases: While designed for trypsin-like enzymes, some cross-reactivity with other serine proteases may occur, although generally at a lower efficiency.[1]

Proteases with Low or No Reactivity:

-

Thrombin: While thrombin is a serine protease, it has a more restricted substrate specificity than trypsin. Specific chromogenic substrates like Chromozym® TH are preferred for measuring thrombin activity.[4]

-

Plasmin: Similar to thrombin, plasmin has a distinct substrate preference, and more specific substrates like Chromozym® PL are recommended for its quantification.

-

Chymotrypsin: As a serine protease that preferentially cleaves at the C-terminus of aromatic amino acids (tyrosine, tryptophan, and phenylalanine), chymotrypsin is not expected to significantly hydrolyze Chromozym® TRY.

Quantitative Data on Protease Specificity

Table 1: Kinetic Parameters for the Hydrolysis of Chromozym® TRY

| Protease | Michaelis Constant (Km) | Catalytic Constant (kcat) | Specificity Constant (kcat/Km) | Experimental Conditions |

| Trypsin | 2 x 10-5 mol/L | Not Available | Not Available | α-antitrypsin inhibition studies |

Note: The lack of comprehensive and standardized kinetic data highlights a gap in the publicly available research. Researchers are encouraged to determine these parameters for their specific experimental setup.

Table 2: Qualitative and Semi-Quantitative Specificity of Chromozym® TRY

| Protease | Relative Activity | Comments |

| Trypsin | +++ | High specificity and activity. |

| Endoproteinase Arg-C | ++ | Expected to have good activity due to its specific cleavage at arginine residues. |

| Thrombin | + | Low cross-reactivity. For accurate thrombin measurement, Chromozym® TH is recommended. |

| Plasmin | + | Low cross-reactivity. For accurate plasmin measurement, Chromozym® PL is recommended. |

| Chymotrypsin | - | No significant activity is expected. |

Key: +++ (High), ++ (Moderate), + (Low), - (None/Negligible)

Experimental Protocols

The following section provides a detailed methodology for a typical protease assay using Chromozym® TRY.

Reagents and Materials:

-

Chromozym® TRY substrate

-

Protease of interest (e.g., Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 227 mM NaCl)

-

Stop Solution (e.g., 50% acetic acid) (optional, for endpoint assays)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

-

96-well microplates or cuvettes

Preparation of Solutions:

-

Chromozym® TRY Stock Solution:

-

Dissolve Chromozym® TRY powder in sterile, distilled water to a stock concentration of, for example, 1.9 mM.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Protease Stock Solution:

-

Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin) at a concentration appropriate for the assay.

-

Store the enzyme solution on ice before use.

-

-

Assay Buffer:

-

Prepare the desired assay buffer and ensure the pH is accurately adjusted. Common buffers include Tris-HCl or phosphate buffers.[1]

-

Assay Procedure (Kinetic Assay):

-

Set up the microplate reader or spectrophotometer to measure absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C).

-

In each well of the microplate, add the appropriate volume of assay buffer.

-

Add the desired volume of the Chromozym® TRY working solution to each well. The final concentration should be optimized based on the Km of the enzyme, if known. A common starting point is a concentration close to the Km.

-

Pre-incubate the plate at the assay temperature for 5 minutes to ensure thermal equilibrium.

-

Initiate the reaction by adding the protease solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a period sufficient to obtain a linear rate of substrate hydrolysis.

-

Data Analysis:

-

Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Calculate the protease activity using the Beer-Lambert law:

-

Activity (mol/min) = (ΔA/min * Reaction Volume) / (ε * l)

-

Where:

-

ε (molar extinction coefficient of p-nitroaniline) = 9,960 M-1cm-1 at 405 nm[5]

-

l (path length of the cuvette/well) in cm.

-

-

-

Assay Procedure (Endpoint Assay):

-

Follow steps 2-5 of the kinetic assay procedure.

-

Allow the reaction to proceed for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a stop solution, such as 50% acetic acid.

-

Measure the final absorbance at 405 nm.

-

A standard curve of known p-nitroaniline concentrations should be prepared to determine the amount of product formed.

Visualizations

Enzymatic Reaction of Chromozym® TRY

Caption: Enzymatic cleavage of Chromozym® TRY by a trypsin-like protease.

General Experimental Workflow for Protease Activity Assay

Caption: A generalized workflow for determining protease activity using Chromozym® TRY.

References

- 1. Chromozym Try | 86170-43-6 | Benchchem [benchchem.com]

- 2. Buy Chromozym Try | 86170-43-6 [smolecule.com]

- 3. custombiotech.roche.com [custombiotech.roche.com]

- 4. Sensitivity and specificity of plasma serine protease chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Core Principles of Colorimetric Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of colorimetric enzyme activity assays. These assays are a cornerstone of biochemical research and drug discovery, offering a robust, accessible, and quantifiable method for measuring enzyme activity. This document details the core mechanics, presents key quantitative data, provides detailed experimental protocols for three common enzyme systems, and illustrates critical concepts and workflows through diagrams.

Core Principles of Colorimetric Enzyme Assays

Colorimetric enzyme assays are analytical techniques used to determine the activity of an enzyme by measuring a change in color.[1] The fundamental principle lies in the enzymatic conversion of a colorless substrate, known as a chromogenic substrate, into a colored product.[1] The intensity of the color produced is directly proportional to the amount of product formed, which in turn is a measure of the enzyme's activity.[1]

The relationship between the absorbance of the colored product and its concentration is defined by the Beer-Lambert Law. This law states that the absorbance of light by a solution is directly proportional to the concentration of the light-absorbing substance and the path length of the light through the solution.[1] By measuring the absorbance of the colored product at a specific wavelength using a spectrophotometer or a microplate reader, the concentration of the product, and therefore the enzyme's activity, can be quantified.[1]

Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, is fundamental to interpreting the data from these assays.[2] Key parameters derived from kinetic studies include the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Quantitative Data for Common Colorimetric Enzyme Assays

The following tables summarize key quantitative data for three commonly used enzymes in colorimetric assays: Alkaline Phosphatase (ALP), β-Galactosidase, and Horseradish Peroxidase (HRP).

Table 1: Alkaline Phosphatase (ALP)

| Parameter | Value | Conditions | Substrate | Source |

| Kₘ | 0.76 mM | 50 mM Tris-HCl, pH 11, 37°C | p-Nitrophenyl Phosphate (pNPP) | [1][3] |

| 0.4 mM | 100 mM Glycine-NaOH, pH 9.5, 37°C | pNPP | [1][3] | |

| 0.5 mM | Glycine-NaOH buffer, 37°C | pNPP | [4] | |

| Vₘₐₓ | 3.12 µmoles min⁻¹ unit⁻¹ | 50 mM Tris-HCl, pH 11, 37°C | pNPP | [1][3] |

| 1.6 µmoles min⁻¹ unit⁻¹ | 100 mM Glycine-NaOH, pH 9.5, 37°C | pNPP | [1][3] | |

| 20 x 10⁻⁶ M/min | Glycine-NaOH buffer, 37°C | pNPP | [4] | |

| Optimal pH | 9.2 - 11 | Varies with buffer | pNPP | [1][3][4] |

| Optimal Temp. | 45°C | Tris-HCl, pH 11 | pNPP | [1] |

Table 2: β-Galactosidase

| Parameter | Value | Conditions | Substrate | Source |

| Kₘ | 0.800 mM | pH 7.5 | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | [5] |

| 6.644 mM | pH 6.5 | ONPG | [6] | |

| 0.33 mM | pH 6.5, 80°C (Thermostable enzyme) | ONPG | [7] | |

| Vₘₐₓ | 0.0864 A/min | pH 7.5 | ONPG | [5] |

| 147.5 µmol min⁻¹ mg⁻¹ | pH 6.5 | ONPG | [6] | |

| 79.6 µmol oNP min⁻¹ mg⁻¹ | pH 6.5, 80°C (Thermostable enzyme) | ONPG | [7] | |

| Optimal pH | 6.5 - 7.5 | Varies with enzyme source | ONPG | [5][6][7] |

| Optimal Temp. | 37°C - 85°C | Varies with enzyme source | ONPG | [2][7][8] |

Table 3: Horseradish Peroxidase (HRP)

| Parameter | Value | Conditions | Substrate | Source |

| Kₘ | 0.06 mM | pH 7.0 | 3,3',5,5'-Tetramethylbenzidine (TMB) | [9] |

| 0.434 mM | Not specified | TMB | [4] | |

| Vₘₐₓ | 8.5 µMs⁻¹ | pH 7.0 | TMB | [9] |

| Optimal pH | ~7.4 | In SDS/[C4mim][BF4] combination | TMB | [10] |

| Optimal Temp. | 25°C | In SDS/[C4mim][BF4] combination | TMB | [10] |

Experimental Protocols

Detailed methodologies for the colorimetric assays of Alkaline Phosphatase, β-Galactosidase, and Horseradish Peroxidase are provided below.

Alkaline Phosphatase (ALP) Assay

This protocol describes the measurement of ALP activity using p-Nitrophenyl Phosphate (pNPP) as the substrate.

1. Reagent Preparation:

-

Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.

-

pNPP Substrate Solution (5 mM): Dissolve two pNPP tablets in 5.4 mL of Assay Buffer. This solution should be prepared fresh and is stable for up to 12 hours on ice.[11][12]

-

Stop Solution: 3 M NaOH.

-

ALP Enzyme Standard: Reconstitute lyophilized ALP with Assay Buffer to a known concentration. Store at 4°C after reconstitution.[11][12]

-

Sample Preparation: Serum or plasma samples should be diluted (e.g., 10-fold) with Assay Buffer.[12] For intracellular ALP, cells can be homogenized in Assay Buffer, followed by centrifugation to remove insoluble material.[12]

2. Assay Procedure (96-well plate format):

-

Standard Curve Preparation: Prepare a serial dilution of pNPP standard (e.g., from a 1 mM stock) to generate a standard curve (e.g., 0, 4, 8, 12, 16, 20 nmol/well).[11][12] Add 10 µL of the ALP enzyme solution to each standard well.[11][12]

-

Sample and Control Wells: Add up to 80 µL of your sample to the appropriate wells. For background controls, add the same volume of sample to separate wells and add 20 µL of Stop Solution.[12] Bring the final volume in all sample and control wells to 80 µL with Assay Buffer if necessary.

-

Initiate Reaction: Add 50 µL of the 5 mM pNPP Substrate Solution to each sample and standard well.[11][12]

-

Incubation: Incubate the plate at 25°C for 60 minutes, protected from light.[11][12][13]

-

Stop Reaction: Add 20 µL of Stop Solution to each sample and standard well.[13]

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.[11][12][13]

3. Data Analysis:

-

Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

-

Plot the standard curve of absorbance versus the amount of p-nitrophenol (pNP) in nmol.

-

Determine the amount of pNP generated by the samples from the standard curve.

-

Calculate ALP activity using the following formula: Activity (U/L) = (Amount of pNP in sample (nmol) / (Incubation time (min) x Sample volume (mL))) x Dilution factor

β-Galactosidase Assay

This protocol outlines the measurement of β-galactosidase activity using o-Nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.[14][15]

1. Reagent Preparation:

-

Z Buffer (pH 7.0): Per 50 mL: 0.80g Na₂HPO₄·7H₂O, 0.28g NaH₂PO₄·H₂O, 0.5 mL 1M KCl, 0.05 mL 1M MgSO₄, 0.135 mL β-mercaptoethanol. Adjust pH to 7.0 and bring the final volume to 50 mL with H₂O.[14]

-

ONPG Substrate Solution (4 mg/mL): Dissolve ONPG in 0.1 M phosphate buffer (pH 7.0). Prepare this solution fresh daily.[14]

-

Lysis Buffer: Specific lysis buffers are often used depending on the cell type (e.g., containing detergents like Triton X-100).

-

Sample Preparation: Prepare cell lysates from transfected cells expressing the lacZ gene or from bacterial cultures.[8]

2. Assay Procedure:

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer and protocol. A freeze-thaw cycle can enhance lysis.[8]

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, add a specific volume of cell lysate (e.g., 1-50 µL).[2][8]

-

Pre-incubation: Add Z Buffer to the lysate and equilibrate the tubes at 37°C for 5 minutes.[2]

-

Initiate Reaction: Add the ONPG Substrate Solution to start the reaction and record the time.[2]

-

Incubation: Incubate at 37°C until a faint yellow color develops. The incubation time will vary depending on the enzyme concentration.[2][8]

-

Stop Reaction: Add the Stop Solution to terminate the reaction and record the time.[2][8]

3. Data Analysis:

-

Calculate β-galactosidase activity in Miller Units: Miller Units = (1000 x A₄₂₀) / (t x V x OD₆₀₀) Where:

-

A₄₂₀ = Absorbance at 420 nm

-

t = reaction time in minutes

-

V = volume of culture used in the assay in mL

-

OD₆₀₀ = Optical density of the cell culture at 600 nm

-

Horseradish Peroxidase (HRP) Assay

This protocol describes a typical HRP colorimetric assay using 3,3',5,5'-Tetramethylbenzidine (TMB) as the substrate, commonly used in ELISA.

1. Reagent Preparation:

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.1% Tween 20 (PBST).

-

TMB Substrate Solution: These are often available as ready-to-use single-component solutions containing TMB and hydrogen peroxide in a stabilized buffer.[8] If preparing from components, a typical working solution is made by mixing a TMB solution with a peroxide solution just before use.

-

Stop Solution: 2 M H₂SO₄ or 1 N HCl.

2. Assay Procedure (ELISA format):

-

Final Wash Step: After the final incubation with the HRP-conjugated antibody in your ELISA protocol, wash the plate thoroughly with Wash Buffer (e.g., 4 times) to remove any unbound HRP.[8]

-

Substrate Addition: Add 100-150 µL of the TMB Substrate Solution to each well.[8]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[8] A blue color will develop in the presence of HRP activity.

-

Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Measurement: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.[8]

3. Data Analysis:

-

Subtract the absorbance of the blank wells from all sample and standard readings.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standard.

-

Determine the concentration of the analyte in your samples from the standard curve.

Visualization of Pathways and Workflows

Signaling Pathway: Insulin Signaling and Phosphatase Activity

Protein phosphatases play a critical role in regulating insulin signaling by dephosphorylating key components of the pathway, thereby modulating the cellular response to insulin.[9]

Experimental Workflow for a Colorimetric Enzyme Assay

The following diagram illustrates a typical experimental workflow for a colorimetric enzyme activity assay performed in a 96-well plate format.

References

- 1. researchgate.net [researchgate.net]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. researchgate.net [researchgate.net]

- 4. stemed.site [stemed.site]

- 5. chemrxiv.org [chemrxiv.org]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. mabtech.com [mabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. kfbmedia.blob.core.windows.net [kfbmedia.blob.core.windows.net]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. youtube.com [youtube.com]

- 15. Interactions of Macromolecular Crowding Agents and Cosolutes with Small-Molecule Substrates: Effect on Horseradish Peroxidase Activity with Two Different Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Chromozym TRY: An In-depth Technical Guide for Biochemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chromozym TRY, a chromogenic substrate widely utilized in biochemical research and drug development for the study of trypsin-like serine proteases. This document details its core applications, experimental protocols, and its role in investigating cellular signaling pathways.

Introduction to Chromozym TRY

Chromozym TRY (Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-nitranilide acetate) is a synthetic peptide that serves as a highly specific substrate for trypsin and other serine proteases that exhibit trypsin-like activity, cleaving at the carboxyl side of arginine residues.[1][2] Upon enzymatic cleavage, Chromozym TRY releases the chromophore p-nitroaniline (pNA), which can be quantitatively measured by monitoring the absorbance at 405 nm.[1] This property makes it an invaluable tool for determining the activity of these proteases in various biological samples. Its applications span across biochemistry, cell biology, clinical diagnostics, and the pharmaceutical industry, particularly in the development and quality control of protease inhibitors.[1]

Quantitative Data on Chromozym TRY

| Parameter | Value | Enzyme | Substrate | Conditions |

| Km (Michaelis Constant) | 2 x 10-5 mol/L | α-antitrypsin | Chromozym TRY | For inhibition studies.[1] |

| Vmax (Maximum Velocity) | Not specified | - | - | - |

| kcat (Catalytic Constant) | Not specified | - | - | - |

Experimental Protocols

General Trypsin Activity Assay

This protocol provides a detailed methodology for measuring trypsin activity using Chromozym TRY.

Materials:

-

Chromozym TRY solution

-

Trypsin solution (or sample containing trypsin-like activity)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Dissolve Chromozym TRY in a suitable solvent (e.g., distilled water or DMSO) to create a stock solution. Further dilute with Assay Buffer to the desired working concentration.

-

Prepare a stock solution of trypsin in 1 mM HCl. Dilute with Assay Buffer to a working concentration.

-

Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 25°C or 37°C).

-

-

Assay Setup:

-

Pipette the Assay Buffer into the wells of a 96-well microplate.

-

Add the sample containing trypsin or the standard trypsin solution to the wells.

-

Include a blank control containing only the Assay Buffer and substrate.

-

-

Initiate Reaction:

-

Add the Chromozym TRY working solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader pre-set to the reaction temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.

-

The trypsin activity can be calculated based on the rate of pNA formation, using the molar extinction coefficient of pNA at 405 nm.

-

Screening of Protease Inhibitors

This protocol outlines a method for screening potential protease inhibitors using Chromozym TRY.

Materials:

-

Chromozym TRY solution

-

Trypsin solution

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)

-

Microplate reader

-

96-well microplate

Procedure:

-

Prepare Reagents: As described in the general activity assay. Prepare serial dilutions of the test compounds.

-

Assay Setup:

-

Add the Assay Buffer to the wells of a 96-well microplate.

-